Methyl 4-chloro-5-fluoro-2-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 4-chloro-5-fluoro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNCZPUTFIMKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nitration of 4-Chloro-5-Fluorobenzotrichloride
The benzotrichloride derivative is treated with a sulfonitric mixture (H₂SO₄/HNO₃) at 80–100°C. Nitration occurs preferentially at the 2-position due to the electron-withdrawing effects of the trichloromethyl (-CCl₃) group.
Step 2: Hydrolysis to the Carboxylic Acid
The nitrated intermediate (4-chloro-5-fluoro-2-nitrobenzotrichloride) is hydrolyzed in 80% sulfuric acid at 100–110°C for 3–4 hours, yielding 4-chloro-5-fluoro-2-nitrobenzoic acid.
Step 3: Esterification with Methanol
The acid is esterified using methanol and sulfuric acid under reflux, analogous to the method in. This three-step process achieves an overall yield of ~88% for the benzoic acid intermediate, with esterification typically exceeding 90% efficiency.
Industrial-Scale Production Techniques
Industrial synthesis (as inferred from and) prioritizes continuous flow reactors for nitration and esterification to enhance safety and yield. Key features include:
Nitration in Flow Reactors
Esterification Under Automated Conditions
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Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15) replace corrosive H₂SO₄ for easier separation.
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Yield Optimization : Real-time monitoring adjusts methanol stoichiometry to >99% conversion.
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters
Nitration Regiochemistry
The nitro group’s position is dictated by the directing effects of substituents:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Amines, thiols, sodium hydroxide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: Methyl 4-chloro-5-fluoro-2-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 4-chloro-5-fluoro-2-nitrobenzoic acid
Scientific Research Applications
Methyl 4-chloro-5-fluoro-2-nitrobenzoate is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-fluoro-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes structurally related methyl nitrobenzoates, highlighting differences in substituent positions and functional groups:
Key Observations
Substituent Position Effects: Electron-withdrawing groups (NO₂, Cl, F) dominate these compounds, but their positions significantly alter electronic and steric properties. For example:
- The 2-nitro group in this compound directs electrophilic substitution to the meta position, whereas a 4-nitro group (e.g., Methyl 2-chloro-5-fluoro-4-nitrobenzoate) activates the ortho/para positions .
- Fluorine at the 5-position increases lipophilicity compared to methoxy (e.g., Methyl 4-chloro-5-methoxy-2-nitrobenzoate), which may enhance membrane permeability in drug candidates .
5-Chloro-4-fluoro-2-nitrobenzoic acid lacks the methyl ester, making it more polar and acidic (pKa ~1–2 for nitrobenzoic acids) compared to its ester counterparts .
Purity and Synthetic Utility :
Biological Activity
Methyl 4-chloro-5-fluoro-2-nitrobenzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H5ClFNO4. Its structure includes a nitro group, which is crucial for its biological interactions, as well as chloro and fluoro substituents that influence its reactivity and selectivity towards biological targets.
Target Interactions
The compound primarily interacts with various enzymes and proteins, acting as an electrophile. Its nitro group can undergo reduction to form reactive intermediates that may modify nucleophilic amino acid residues in proteins, potentially altering their function.
Biochemical Pathways
this compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that further interact with other cellular components .
Cellular Effects
Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate transcription factors involved in cell growth and apoptosis. Additionally, the compound may affect mitochondrial function, impacting cellular energy metabolism.
Dosage Effects
The biological effects of this compound vary with dosage. At low concentrations, it exhibits minimal effects on cellular functions; however, higher doses can lead to significant alterations in cell signaling and potential cytotoxicity due to oxidative stress.
Antimicrobial Activity
In a recent study examining various nitroaromatic compounds, this compound demonstrated notable antimicrobial properties against certain bacterial strains. The compound was tested against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, showing effective inhibition at low concentrations .
In Vivo Studies
Animal model studies have highlighted the compound's potential therapeutic applications. For instance, in models of bacterial infections, it exhibited efficacy comparable to established antibiotics, suggesting its potential as a lead compound for drug development .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 4-chloro-5-fluoro-2-nitrobenzoate, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves nitration of a substituted benzoic acid precursor followed by esterification. For example:
- Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Esterification : React the resulting acid with methanol and catalytic H₂SO₄ under reflux. Anhydrous conditions minimize hydrolysis side reactions .
- Key factors affecting yield include stoichiometric ratios, temperature control, and slow reagent addition to enhance regioselectivity.
Q. Which spectroscopic methods are most effective for structural confirmation and purity assessment?
- Answer :
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 3.9 (s, 3H, OCH₃) confirm the methyl ester. Aromatic protons (δ 7.5–8.5) indicate substituent positions .
- ¹⁹F NMR : A single peak near δ -110 ppm confirms the fluorine atom’s electronic environment .
- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O ester) and ~1530 cm⁻¹ (NO₂ symmetric stretch) .
- HPLC : Purity >98% with retention time matching reference standards .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the aromatic ring be addressed?
- Answer :
- Computational Modeling : Density Functional Theory (DFT) predicts electron-deficient sites (e.g., para to nitro groups) for electrophilic substitution .
- Protection/Deprotection Strategies : Temporarily reduce the nitro group to an amine (-NH₂) to alter directing effects, enabling selective modifications .
- Kinetic Studies : Monitor reaction intermediates via LC-MS to optimize conditions (e.g., solvent polarity, temperature) favoring desired pathways .
Q. What experimental approaches resolve contradictions in nitro group reduction outcomes?
- Answer :
- Reducing Agent Screening : Compare catalytic hydrogenation (Pd/C, H₂) vs. Fe/HCl. Hydrogenation at 30 psi H₂ avoids over-reduction to hydroxylamine derivatives .
- By-Product Analysis : Use TLC and LC-MS to detect intermediates (e.g., nitroso or hydroxylamine species) and adjust reaction time/pH accordingly .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, improving reduction efficiency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
